N-(2,4-dimethoxyphenyl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide
CAS No.: 1040639-95-9
Cat. No.: VC11960269
Molecular Formula: C15H15NO6
Molecular Weight: 305.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1040639-95-9 |
|---|---|
| Molecular Formula | C15H15NO6 |
| Molecular Weight | 305.28 g/mol |
| IUPAC Name | N-(2,4-dimethoxyphenyl)-5-methoxy-4-oxopyran-2-carboxamide |
| Standard InChI | InChI=1S/C15H15NO6/c1-19-9-4-5-10(12(6-9)20-2)16-15(18)13-7-11(17)14(21-3)8-22-13/h4-8H,1-3H3,(H,16,18) |
| Standard InChI Key | LQCPMEIZHUHISV-UHFFFAOYSA-N |
| SMILES | COC1=CC(=C(C=C1)NC(=O)C2=CC(=O)C(=CO2)OC)OC |
| Canonical SMILES | COC1=CC(=C(C=C1)NC(=O)C2=CC(=O)C(=CO2)OC)OC |
Introduction
Chemical Structure and Molecular Characteristics
Core Structural Features
The compound’s architecture centers on a 4H-pyran-2-carboxamide scaffold substituted at key positions:
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Position 4: A ketone group (C=O) contributes to electrophilic reactivity.
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Position 5: A methoxy (-OCH₃) group enhances solubility and influences electronic distribution.
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Carboxamide moiety: Linked to a 2,4-dimethoxyphenyl group, introducing aromaticity and potential π-π stacking interactions.
The IUPAC name, N-(2,4-dimethoxyphenyl)-5-methoxy-4-oxopyran-2-carboxamide, systematically encodes these substituents. X-ray crystallography or computational modeling would further elucidate bond angles and conformational flexibility, though such data remain unpublished.
Molecular Identification Data
Key identifiers and descriptors include:
| Property | Value |
|---|---|
| CAS Registry Number | 1040639-95-9 |
| Molecular Formula | C₁₅H₁₅NO₆ |
| Molecular Weight | 305.28 g/mol |
| Standard InChI | InChI=1S/C15H15NO6/c1-19-9-4-5-10(12(6-9)20-2)16-15(18)13-7-11(17)14(21-3)8-22-13/h4-8H,1-3H3,(H,16,18) |
| Standard InChIKey | LQCPMEI... (truncated) |
These identifiers facilitate precise tracking in chemical databases and regulatory frameworks.
Synthesis and Purification
Synthetic Pathway
The synthesis typically follows a multi-step protocol:
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Formation of the pyran core: Cyclization of a diketone precursor under acidic conditions generates the 4H-pyran ring.
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Methoxy group introduction: Nucleophilic substitution or esterification reactions install methoxy groups at positions 2, 4, and 5.
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Carboxamide coupling: Reaction between the pyran-2-carboxylic acid derivative and 2,4-dimethoxyaniline via carbodiimide-mediated coupling (e.g., EDCI/HOBt).
Critical parameters include:
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Solvent selection: Polar aprotic solvents like dimethylformamide (DMF) optimize coupling efficiency.
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Temperature control: Reactions often proceed at 0–25°C to minimize side product formation.
Purification Techniques
Post-synthesis purification employs:
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Column chromatography: Silica gel with ethyl acetate/hexane gradients isolates the target compound from unreacted starting materials.
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Recrystallization: Methanol or ethanol yields high-purity crystals suitable for structural analysis.
Physicochemical Properties
Solubility and Stability
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Solubility: Moderate solubility in DMSO and dichloromethane; limited aqueous solubility due to aromatic and nonpolar groups.
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Stability: Stable under inert atmospheres but susceptible to hydrolysis in acidic/basic conditions, particularly at the carboxamide bond.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR):
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¹H NMR: Signals for aromatic protons (δ 6.5–7.5 ppm), methoxy groups (δ 3.8–4.0 ppm), and pyran ring protons (δ 5.5–6.5 ppm).
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¹³C NMR: Carbonyl carbons (δ 165–175 ppm), aromatic carbons (δ 110–150 ppm), and methoxy carbons (δ 50–60 ppm).
Mass Spectrometry:
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ESI-MS: [M+H]⁺ peak at m/z 306.28 confirms molecular weight.
Hypothetical Biological Activities and Mechanisms
Anticancer and Anti-Inflammatory Prospects
Analogous pyran-2-carboxamides exhibit:
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Topoisomerase II inhibition: Intercalation into DNA via planar aromatic systems.
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COX-2 suppression: Methoxy substituents may reduce prostaglandin synthesis, mitigating inflammation.
Applications in Materials Science
Organic Semiconductor Development
The conjugated π-system and electron-withdrawing carbonyl group suggest utility in:
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Electron-transport layers (ETLs): For organic light-emitting diodes (OLEDs).
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Photovoltaic cells: As a light-harvesting component.
Dye and Pigment Synthesis
Methoxy and aromatic groups enable absorption in the visible spectrum, making it a candidate for:
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Textile dyes: Stable colorants resistant to photodegradation.
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Fluorescent probes: pH-sensitive emissions for biochemical sensing.
Research Gaps and Future Directions
Priority Investigations
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Pharmacokinetic profiling: ADMET (absorption, distribution, metabolism, excretion, toxicity) studies to evaluate therapeutic potential.
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Crystallographic analysis: X-ray diffraction to resolve three-dimensional structure and intermolecular interactions.
Synthetic Chemistry Opportunities
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Derivatization: Introduce halogen or amine groups to enhance bioactivity.
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Green chemistry approaches: Develop solvent-free or catalytic methods to improve sustainability.
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